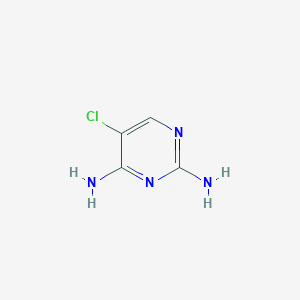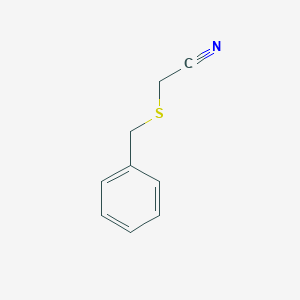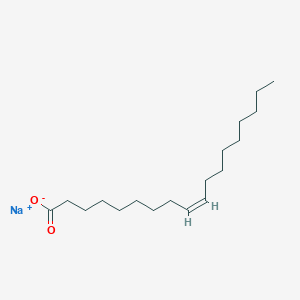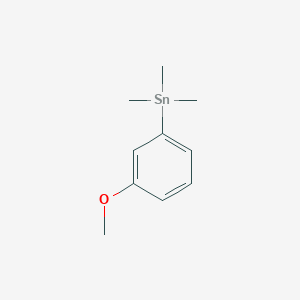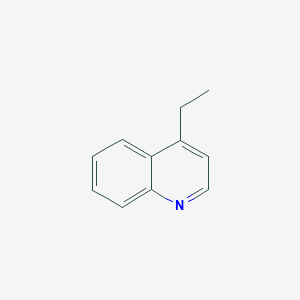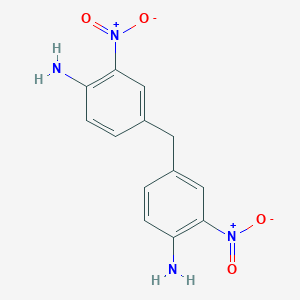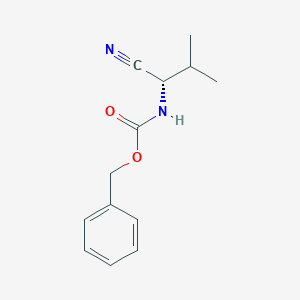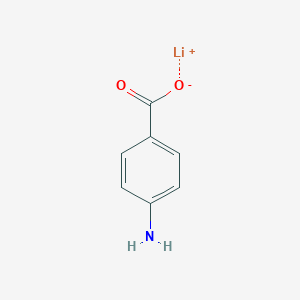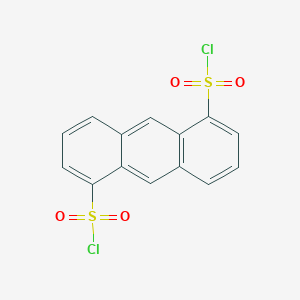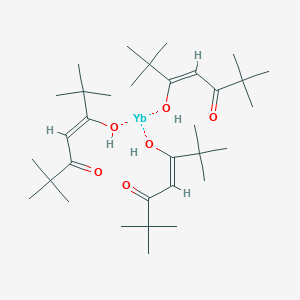![molecular formula C36H20N2O4 B097317 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione CAS No. 15255-40-0](/img/structure/B97317.png)
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione, also known as DII, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione is not fully understood. However, it is believed to function as an electron acceptor due to its unique molecular structure, which contains multiple conjugated pi systems that can readily accept electrons.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxicity.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive starting materials. However, one limitation is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione. One area of interest is its potential as a component in organic solar cells. Further studies are needed to optimize its performance and improve its efficiency. Another area of research is its potential as a fluorescent probe for the detection of metal ions. Additional studies are needed to determine its selectivity and sensitivity towards different metal ions. Finally, there is a need for more studies on the biochemical and physiological effects of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione to determine its safety for use in various applications.
Synthesis Methods
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione can be synthesized through a multistep process involving the reaction of 2,2'-dihydroxy-1,1'-binaphthalene-6,6'-dicarboxylic acid with hydrazine hydrate and 1,3-dioxoindan-2-carboxylic acid. The resulting product is then subjected to a cyclization reaction to form 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione.
Scientific Research Applications
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione has also been investigated for its potential as a fluorescent probe for the detection of metal ions in aqueous solutions.
properties
CAS RN |
15255-40-0 |
|---|---|
Product Name |
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione |
Molecular Formula |
C36H20N2O4 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C36H20N2O4/c39-33-23-13-5-6-14-24(23)34(40)31(33)27-17-29(21-11-3-1-9-19(21)27)37-38-30-18-28(20-10-2-4-12-22(20)30)32-35(41)25-15-7-8-16-26(25)36(32)42/h1-16H,17-18H2/b37-29-,38-30- |
InChI Key |
LCQKNYFBYJSFIM-LXWJVXQLSA-N |
Isomeric SMILES |
C1/C(=N/N=C/2\C3=CC=CC=C3C(=C4C(=O)C5=CC=CC=C5C4=O)C2)/C6=CC=CC=C6C1=C7C(=O)C8=CC=CC=C8C7=O |
SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58 |
Canonical SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58 |
synonyms |
3,3''-Azinobis(Δ1,2'-biindane-1',3'-dione) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



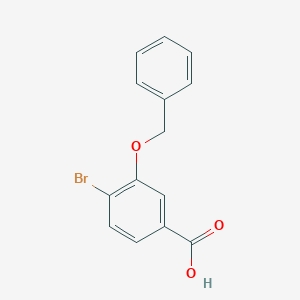
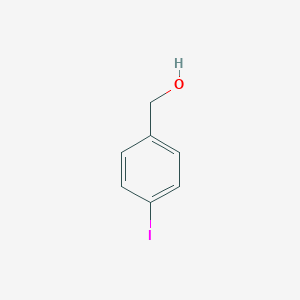
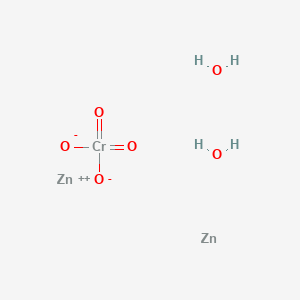
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
